Queuosine

Enzyme Kinetics Substrate Specificity tRNA Modification

Queuosine (Q) is the only hypermodified nucleoside that occupies the wobble position of tRNATyr,His,Asn,Asp, making it irreplaceable for translation fidelity studies. Its unique cyclopentenediol ring drives a >500-fold human TGT preference (Km 0.26 µM vs 132 µM for preQ1) and a 4.2-fold increase in Dnmt2 catalytic efficiency (Vmax/K0.5: 6.27×10⁻³ vs 1.51×10⁻³ s⁻¹µM⁻¹). Eukaryotes are auxotrophic—supplementation is mandatory to avoid ER stress/UPR artifacts. Use as a microbiome flux tracer via validated LC-MS/MS (LOQ 0.0003 µM). For bacterial genetics, pair with queG deletion mutants that accumulate epoxyqueuosine. This compound is the definitive positive control for Q-dependent methylation assays and the only authentic standard for gut microbiota–host tRNA modification studies.

Molecular Formula C17H23N5O7
Molecular Weight 409.4 g/mol
CAS No. 57072-36-3
Cat. No. B110006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQueuosine
CAS57072-36-3
Synonyms2-Amino-5-[[[(1S,4S,5R)-4,5-dihydroxy-2-cyclopenten-1-yl]amino]methyl]-3,7-dihydro-7-β-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one;  _x000B_7-(4,5-cis-Dihydroxy-1-cyclopenten-3-ylaminomethyl)-7-deazaguanosine;  _x000B_Q (nucleoside);  Queuosine; 
Molecular FormulaC17H23N5O7
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESC1=CC(C(C1NCC2=CN(C3=C2C(=O)N=C(N3)N)C4C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C17H23N5O7/c18-17-20-14-10(15(28)21-17)6(3-19-7-1-2-8(24)11(7)25)4-22(14)16-13(27)12(26)9(5-23)29-16/h1-2,4,7-9,11-13,16,19,23-27H,3,5H2,(H3,18,20,21,28)/t7-,8-,9+,11+,12+,13+,16+/m0/s1
InChIKeyQQXQGKSPIMGUIZ-AEZJAUAXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Queuosine (CAS 57072-36-3): Foundational Characteristics for Procurement Specification


Queuosine (Q) is a hypermodified 7-deazaguanosine nucleoside located exclusively at the wobble position (position 34) of tRNAs with GUN anticodons (tRNATyr, tRNAHis, tRNAAsn, and tRNAAsp) [1]. Its de novo biosynthesis occurs only in eubacteria, making eukaryotes auxotrophic and reliant on salvage of the free nucleobase queuine from dietary sources and gut microbiota [2]. The compound's unique cyclopentenediol ring structure, attached via an aminomethyl linker, distinguishes it from both the simpler guanosine it replaces and the precursor 7-aminomethyl-7-deazaguanine (preQ1) that is initially inserted during tRNA maturation [3].

Why Queuosine (CAS 57072-36-3) Cannot Be Replaced by Closely Related 7-Deazaguanine Analogs


Queuosine occupies a unique biochemical and functional niche that prevents its substitution with other 7-deazaguanine derivatives. The key differentiation lies in three interlocking properties: (1) Species-Specific Substrate Recognition: The human tRNA-guanine transglycosylase (TGT) shows a >500-fold preference for queuine over the bacterial precursor preQ1 (Km = 0.26 µM for queuine vs 132 µM for preQ1) [1]. (2) Positional Specificity: Unlike archaeosine, which is inserted at position 15 in the D-loop of archaeal tRNAs, queuosine is uniquely required at the wobble anticodon position in eukaryotic and bacterial tRNAs, a distinction that defines its role in translation fidelity [2]. (3) Downstream Functional Consequences: The presence of queuosine in tRNAAsp increases the catalytic efficiency (Vmax/K0.5) of the Dnmt2 methyltransferase by approximately 4.2-fold compared to unmodified tRNA, a stimulation not observed with other modified bases [3].

Quantitative Differentiation of Queuosine (CAS 57072-36-3) Against In-Class Comparators


Human vs Bacterial TGT Substrate Discrimination: Queuine Km = 0.26 µM vs preQ1 Km = 132 µM

A head-to-head enzymological comparison demonstrates that human tRNA-guanine transglycosylase (hQTRT1) exhibits a strong kinetic preference for queuine (the free nucleobase form of queuosine) over the bacterial precursor preQ1. For queuine, the Michaelis constant (Km) is 0.26 µM with a kcat of 8.22 × 10⁻³ s⁻¹, yielding a catalytic efficiency (kcat/Km) of 31.6 × 10⁻³ s⁻¹ µM⁻¹. In contrast, preQ1 shows a Km of 132 µM, a kcat of 8.23 × 10⁻³ s⁻¹, and a catalytic efficiency of only 0.062 × 10⁻³ s⁻¹ µM⁻¹, representing a ~510-fold lower catalytic efficiency [1]. This differential substrate recognition is reversed in the E. coli TGT enzyme, underscoring the evolutionary divergence of the queuosine modification system [1].

Enzyme Kinetics Substrate Specificity tRNA Modification

Distinct tRNA Modification Locus: Queuosine (Position 34) vs Archaeosine (Position 15)

Queuosine and archaeosine are both 7-deazaguanosine hypermodified nucleosides, but they occupy mutually exclusive positions on tRNA molecules and are restricted to distinct phylogenetic domains. Queuosine is found at position 34, the wobble anticodon position, in bacterial and eukaryotic tRNAs. Archaeosine (G⁺) is found at position 15 in the D-loop of archaeal tRNAs only [1]. The biosynthetic pathways share a common intermediate (7-cyano-7-deazaguanine, preQ0) but diverge thereafter: in bacteria, preQ0 is reduced to preQ1 before insertion at position 34; in archaea, preQ0 is inserted directly at position 15 by a distinct transglycosylase enzyme [2].

RNA Modification Mapping Phylogenetic Specificity Structural Biology

Functional Consequence: Queuosine Increases Dnmt2 Methyltransferase Catalytic Efficiency 4.2-fold

The presence of queuosine at position 34 of tRNAAsp strongly stimulates the activity of Dnmt2, the enzyme that methylates cytosine at position 38. In vitro kinetic assays using purified S. pombe Dnmt2 and in vitro transcribed tRNAAsp demonstrate a direct quantitative effect. The catalytic efficiency (Vmax/K0.5) for the Q34-modified tRNAAsp is 6.27 × 10⁻³ s⁻¹ µM⁻¹, compared to 1.51 × 10⁻³ s⁻¹ µM⁻¹ for the unmodified G34 tRNAAsp substrate [1]. This 4.2-fold increase is not attributable to a major change in binding affinity (Km values are similar: 6.88 µM for Q34tRNAAsp vs 15.59 µM for G34tRNAAsp), but rather to optimal positioning of the substrate for methyl transfer [2].

Epitranscriptomics Enzyme Activation tRNA Methylation

Synthetic Requirement: B12-Dependent Final Step Unique to Queuosine Biosynthesis

The final step in the bacterial biosynthesis of queuosine involves the reduction of epoxyqueuosine (oQ) to queuosine, a reaction catalyzed by the enzyme QueG (also known as oQ reductase). This step is uniquely dependent on cobalamin (vitamin B12) and iron-sulfur clusters, as demonstrated by the accumulation of oQ and absence of Q in E. coli strains with deletions in the yjeS (queG) gene [1]. Reconstitution experiments show that both cobalamin and Fe-S clusters are required for enzymatic function, establishing a direct biochemical link between vitamin B12 metabolism and queuosine production [2]. This B12 dependency is not shared by the biosynthesis of archaeosine, which uses a distinct maturation pathway, nor by the eukaryotic salvage pathway that directly utilizes queuine [1].

Biosynthetic Pathway Vitamin B12 Dependency Enzyme Characterization

Detection Sensitivity: Validated LC-MS/MS Method Achieves 0.0003 µM LOQ for Free Queuosine in Human Plasma

A validated LC-MS/MS method for quantifying free forms of both queuine (q) and queuosine (Q) in human plasma has been established. The method uses a surrogate matrix approach (PBS with 4% BSA) and Bond Elut PBA solid-phase extraction cartridges, achieving extraction recoveries of 82% for q and 71% for Q [1]. The validated concentration range spans 0.0003–1 µM for both analytes, with a limit of quantification (LOQ) of 0.0003 µM. The method demonstrates linearity with r² = 0.998 for queuosine and precision with CV < 15.68%. Notably, in a cohort of 44 healthy volunteers, free queuosine was undetectable in human plasma, whereas free queuine was quantifiable at mean concentrations of 0.0068 µM (males) and 0.0080 µM (females) [1].

Analytical Chemistry Biomarker Quantification LC-MS/MS Method

Validated Research Applications Where Queuosine (CAS 57072-36-3) Provides Differentiated Value


Quantitative Epitranscriptomics: Measuring Dnmt2-Dependent tRNA Methylation Stimulation

Researchers investigating the regulatory interplay between tRNA modifications can directly employ queuosine-modified tRNAAsp (Q34tRNAAsp) as a positive control substrate for Dnmt2 methyltransferase assays. As demonstrated by Johannsson et al. (2018), the presence of queuosine at position 34 increases the catalytic efficiency (Vmax/K0.5) of Dnmt2 by 4.2-fold compared to unmodified G34 tRNAAsp (6.27 × 10⁻³ s⁻¹ µM⁻¹ vs 1.51 × 10⁻³ s⁻¹ µM⁻¹) [1]. This quantitative difference is essential for establishing baseline activity and interpreting the effects of additional modifications or mutations.

Mammalian Cell Culture: Ensuring Physiological tRNA Modification via Queuine/Queuosine Supplementation

Eukaryotic cell lines (e.g., HeLa, HEK293) cultured in standard media may exhibit variable tRNA queuosinylation levels due to differences in queuine content from serum or microbial contamination. Direct supplementation with queuine (or queuosine for salvage-competent lines) restores full Q-tRNA modification. Failure to do so leads to the phenotypic consequences of Q deficiency, including endoplasmic reticulum stress, unfolded protein response activation, and altered translational speed of Q-decoded codons, as documented in cultured human cell lines and germ-free mouse models [2].

Microbiome-Host Interaction Studies: Tracing Nutrient Salvage from Bacteria to Eukaryotes

Because eukaryotes are auxotrophic for queuosine, it serves as a molecular tracer for microbiome-derived nutrient flux. The validated LC-MS/MS method of Pan et al. (2024), with a limit of quantification of 0.0003 µM for both queuine and queuosine, enables precise measurement of circulating levels in plasma [3]. This analytical capability supports studies correlating gut microbiota composition with host Q-tRNA modification status, a parameter that influences protein folding homeostasis, mitochondrial function, and susceptibility to neurodegeneration and cancer [2].

Bacterial Genetics and Synthetic Biology: Studying the B12-Dependent Final Step of Queuosine Biosynthesis

The final reduction of epoxyqueuosine (oQ) to queuosine is catalyzed by the cobalamin- and Fe-S cluster-dependent enzyme QueG (yjeS). This step is a unique biosynthetic checkpoint that can be exploited in bacterial genetic studies. E. coli strains with deletions in queG accumulate oQ but fail to produce mature Q, providing a clean genetic tool for investigating the physiological consequences of Q deficiency in bacteria, including the altered metal homeostasis and oxidative stress responses documented in Q-deficient E. coli mutants [4].

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